Indophagolin is derived from natural sources and is classified within the broader category of bioactive small molecules. Its structural characteristics and biological activities make it a subject of interest in pharmacological research, particularly in the context of autophagy regulation and potential therapeutic applications .
The synthesis of indophagolin involves several chemical reactions typical of indoline derivatives. The process generally includes:
Indophagolin's molecular structure features a core indoline ring system, which is known for its pharmacological properties. The specific molecular formula and structural data include:
The structural integrity and stereochemistry are crucial for its interaction with biological targets, influencing its pharmacodynamics .
Indophagolin participates in various chemical reactions that are essential for its synthesis and functionalization:
Understanding these reactions provides insights into optimizing synthesis routes for improved yields and purity .
The mechanism of action of indophagolin primarily involves its interaction with purinergic receptors, particularly P2X4. Upon binding, indophagolin modulates receptor activity, influencing downstream signaling pathways related to autophagy. This modulation can lead to:
Research indicates that indophagolin may also affect other purinergic receptors, suggesting a broader impact on cellular signaling networks .
Indophagolin has several scientific applications:
Indophagolin (CAS 1207660-00-1) represents a structurally complex indoline-containing compound of significant interest in modern pharmacology due to its polypharmacological profile. Characterized by the molecular formula C₁₉H₁₅BrClF₃N₂O₃S and a molecular weight of 523.75 g/mol, it features a synthetically challenging scaffold integrating halogen atoms and a sulfonylurea moiety [1]. This compound emerged from empirical screening approaches rather than target-based design, positioning it within the resurgence of phenotypic drug discovery (PDD) strategies. PDD leverages complex disease models to identify therapeutics with novel mechanisms of action (MoA), often yielding first-in-class drugs that modulate previously undruggable targets or multi-receptor networks [3]. Indophagolin exemplifies this trend, demonstrating potent activity against autophagy pathways and diverse purinergic and serotonin receptors. Its capacity to simultaneously engage multiple target classes offers potential advantages for treating complex diseases like cancer, inflammation, and neurological disorders, where single-target agents often show limited efficacy [5] [6]. Research into its mechanisms continues to expand the understanding of receptor cross-talk and intracellular signaling plasticity.
Indophagolin functions as a promiscuous receptor modulator, exhibiting nanomolar to micromolar affinity across phylogenetically distinct receptor families. Its primary targets include:
Table 1: Receptor Affinity Profile of Indophagolin
Receptor Class | Specific Receptor | IC₅₀ Value | Primary Effect |
---|---|---|---|
Autophagy Machinery | N/A | 140 nM | Inhibition of autophagosome formation |
P2X Purinoceptors | P2X1 | 2.40 µM | Antagonism |
P2X3 | 3.49 µM | Antagonism | |
P2X4 | 2.71 µM | Antagonism | |
P2Y Purinoceptors | P2Y4 | 4.89 µM | Antagonism |
P2Y6 | 15.4 µM | Antagonism | |
P2Y11 | 3.4 µM | Antagonism | |
Serotonin Receptors | 5-HT6 | 1.0 µM | Strong antagonism |
5-HT1B, 5-HT2B, 5-HT4e, 5-HT7 | Moderate inhibition | Antagonism |
Source: MedChemExpress Biological Activity Data [1]
Biologically, Indophagolin’s autophagy inhibition (IC₅₀ = 140 nM) occurs via disruption of autophagosome formation, demonstrated in MCF7 breast cancer cells treated at 10 µM [1]. This effect is mechanistically distinct from its receptor antagonism. At purinergic receptors, it non-selectively blocks ionotropic P2X (P2X1, P2X3, P2X4) and metabotropic Gq-coupled P2Y receptors (P2Y4, P2Y6, P2Y11), potentially disrupting ATP-mediated calcium flux, neurotransmitter release, and immune activation [4]. Its strong antagonism of serotonin receptor 5-HT6 (IC₅₀ = 1.0 µM) and moderate effects on 5-HT1B, 5-HT2B, 5-HT4e, and 5-HT7 receptors suggest additional neuromodulatory capabilities, potentially influencing cognition, mood, and gut motility [6].
This multitarget engagement exemplifies therapeutic polypharmacology, where a single compound modulates multiple disease-relevant pathways. For instance, concurrent P2X4 and 5-HT6 antagonism could synergistically mitigate neuroinflammation or cancer progression [5] [6]. However, receptor promiscuity complicates target deconvolution – a challenge pervasive in PDD-derived agents. Indophagolin’s structure-activity relationship (SAR) remains underexplored, though its indoline core and halogenated aromatic systems are recognized pharmacophores in kinase inhibitors and GPCR ligands [2] [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8